2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol

Descripción

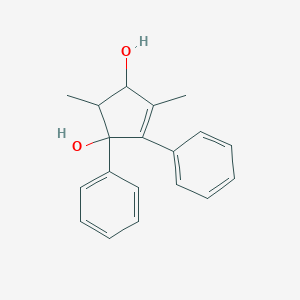

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol is a cyclopentene-derived diol featuring two methyl groups at positions 2 and 4, as well as phenyl substituents at positions 1 and 3. The compound’s fused aromatic and cyclic structure confers unique steric and electronic properties, distinguishing it from linear or non-aromatic diols.

Propiedades

IUPAC Name |

2,4-dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-13-17(15-9-5-3-6-10-15)19(21,14(2)18(13)20)16-11-7-4-8-12-16/h3-12,14,18,20-21H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJJAXYZLZAGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol can be achieved through several methods. One common approach involves the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one. This reaction can be optimized using deep eutectic solvents, such as triphenylmethylphosphonium bromide with acetic acid or ethylene glycol, to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of environmentally benign solvents and reagents is also a consideration for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as a model for studying cyclopentene derivatives. Its unique substitution pattern allows researchers to investigate reactivity patterns and mechanisms of cyclopentene compounds.

Medicine

Research is ongoing into the therapeutic properties of 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol. Preliminary studies suggest potential applications in drug development due to its structural characteristics that may interact favorably with biological targets.

Industrial Applications

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations that are valuable in industrial chemistry.

Case Study 1: Reactivity and Mechanism Exploration

A study explored the oxidation and reduction reactions of this compound. The findings indicated that:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | Ozone | Ketones |

| Reduction | Sodium Borohydride | Alcohols |

| Substitution | Bromine | Halogenated Compounds |

This study highlighted the versatility of the compound in undergoing various chemical transformations.

Case Study 2: Therapeutic Potential

A recent investigation into the medicinal properties of this compound revealed promising results in preclinical models for anti-inflammatory activity. The study suggested that the hydroxyl groups play a significant role in mediating biological effects.

Mecanismo De Acción

The mechanism of action for 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol involves its interaction with molecular targets through its functional groups. The cyclopentene ring and phenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Cyclopentene-Based Diols and Diones

- 4-Hydroxy-2,5-bis(4-hydroxyphenyl)cyclopent-4-ene-1,3-dione ():

- Structural Differences : Replaces the diol groups in the target compound with dione (two ketone groups) and adds hydroxylated phenyl substituents.

- Functional Implications : The presence of dione groups enhances electrophilicity, making it more reactive toward nucleophilic addition compared to the diol structure of the target compound. Hydroxyphenyl groups may also confer antioxidant or chelating properties absent in the methyl- and phenyl-substituted target molecule .

Aromatic and Aliphatic Diols

- (4E,8E)-2-(Hexadecanoylamino)-4,8-octadecadiene-1,3-diol (): Structural Differences: A long-chain aliphatic diol with an amide-linked hexadecanoyl group, isolated from marine corals. In contrast, the target compound’s rigid cyclopentene and aromatic system may favor solid-state stability or catalytic applications .

- 5-Butylbenzene-1,3-diol (): Structural Differences: A simple benzene diol with a linear alkyl substituent. Functional Implications: The absence of a cyclopentene ring reduces steric hindrance, enabling easier functionalization (e.g., in synthetic cannabinoid derivatives). The target compound’s cyclic structure may hinder such modifications but enhance stereochemical control .

Diphenyl-Substituted Compounds

- 1,3-Diphenyl-1,3-propanedione (): Structural Differences: Features a diketone core with phenyl groups, lacking the diol and cyclopentene moieties. Functional Implications: The diketone structure is highly electrophilic, useful in coordination chemistry or as a ligand precursor. The target compound’s diol groups could instead participate in hydrogen bonding or serve as proton donors in acid-base reactions .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol)* | Solubility* | Notable Properties |

|---|---|---|---|---|---|

| 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol | Cyclopentene diol | 2,4-dimethyl; 1,5-diphenyl | ~326.4 | Low (nonpolar solvents) | Rigid structure, potential H-bonding |

| 4-Hydroxy-2,5-bis(4-hydroxyphenyl)cyclopent-4-ene-1,3-dione | Cyclopentene dione | 4-hydroxy; 2,5-bis(4-hydroxyphenyl) | ~368.3 | Moderate (polar aprotic) | Electrophilic, antioxidant potential |

| (4E,8E)-2-(Hexadecanoylamino)-4,8-octadecadiene-1,3-diol | Aliphatic diol | Hexadecanoylamino; conjugated diene | ~619.9 | Insoluble in water | Amphiphilic, bioactive |

| 5-Butylbenzene-1,3-diol | Benzene diol | 5-butyl | ~180.2 | Soluble in ethanol | Synthetic versatility |

Research Findings and Implications

- Synthetic Challenges: Unlike simpler diols (e.g., 5-butylbenzene-1,3-diol), the target compound’s cyclopentene ring and multiple substituents likely require stereoselective synthesis, similar to strategies used for cannabinoid derivatives ().

- Biological Relevance : While aliphatic diols from marine sources () exhibit membrane-related bioactivity, the target compound’s aromaticity may align with interactions in hydrophobic binding pockets or enzyme active sites.

- Catalytic Potential: The rigidity of the cyclopentene core could mimic zeolite-confined reaction environments (), suggesting utility in asymmetric catalysis or as a ligand scaffold.

Actividad Biológica

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol is an organic compound characterized by a cyclopentene ring with specific methyl and phenyl substitutions. This unique structure contributes to its biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 288.37 g/mol. The structure features a cyclopentene ring that is substituted at positions 2 and 4 with methyl groups and at positions 1 and 5 with phenyl groups. The presence of hydroxyl groups at positions 1 and 3 enhances its reactivity.

Synthesis

The synthesis of this compound can be achieved through several methods. A prominent approach is the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one using deep eutectic solvents to optimize yields and selectivity. The reaction conditions can significantly influence the product distribution and yield .

The biological activity of this compound is attributed to its ability to interact with various molecular targets due to its functional groups. The hydroxyl groups can participate in hydrogen bonding and may influence the compound's solubility and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests potential antioxidant activity by scavenging free radicals and reducing oxidative stress .

Anticancer Potential

Preliminary studies have suggested that derivatives of cyclopentene compounds may exhibit anticancer properties. The unique substituents in this compound could contribute to this activity by modulating cell signaling pathways involved in cancer progression .

Case Studies

Several studies have explored the biological implications of related compounds:

- Antioxidant Studies : A study demonstrated that similar cyclopentene derivatives possess significant antioxidant capabilities when evaluated through DPPH radical scavenging assays .

- Anticancer Activity : Research into structurally related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. These studies suggest that modifications to the phenyl and hydroxyl substituents can enhance therapeutic efficacy .

Comparative Analysis

To better understand the significance of this compound in biological contexts, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Cyclopentane | Saturated hydrocarbon | Limited biological activity |

| Cyclohexane | Six-membered ring | Solvent; low reactivity |

| 2-Methylphenol | Aromatic compound with hydroxyl | Antioxidant properties |

| This compound | Cyclopentene with methyl & phenyl groups | Potential antioxidant & anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.